1-(2-Methylbutan-2-yl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylbutan-2-yl)-1H-tetrazole is a chemical compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbutan-2-yl)-1H-tetrazole typically involves the reaction of 2-methylbutan-2-yl chloride with sodium azide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbutan-2-yl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tetrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted tetrazoles.
Scientific Research Applications
1-(2-Methylbutan-2-yl)-1H-tetrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylbutan-2-yl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
- 1-(2-Methylbutan-2-yl)-1H-imidazole
- 1-(2-Methylbutan-2-yl)-1H-pyrimidine
Comparison: 1-(2-Methylbutan-2-yl)-1H-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties compared to imidazole and pyrimidine derivatives. The presence of four nitrogen atoms in the tetrazole ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Properties
CAS No. |
878140-14-8 |
---|---|
Molecular Formula |
C6H12N4 |
Molecular Weight |
140.19 g/mol |
IUPAC Name |
1-(2-methylbutan-2-yl)tetrazole |
InChI |
InChI=1S/C6H12N4/c1-4-6(2,3)10-5-7-8-9-10/h5H,4H2,1-3H3 |
InChI Key |
IXIYQAPZXJKREW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N1C=NN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.